molecular formula C13H13N3O4S2 B1225872 N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B1225872
M. Wt: 339.4 g/mol
InChI Key: AWQMDMUUXYJKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with biological molecules, potentially disrupting processes related to DNA replication and protein synthesis. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives and benzodioxole-containing molecules. Examples include:

Uniqueness

What sets N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE apart is its unique combination of the thiadiazole and benzodioxole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C13H13N3O4S2

Molecular Weight

339.4 g/mol

IUPAC Name

N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C13H13N3O4S2/c1-18-4-5-21-13-16-15-12(22-13)14-11(17)8-2-3-9-10(6-8)20-7-19-9/h2-3,6H,4-5,7H2,1H3,(H,14,15,17)

InChI Key

AWQMDMUUXYJKJJ-UHFFFAOYSA-N

SMILES

COCCSC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3

Canonical SMILES

COCCSC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Reactant of Route 5
N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

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